molecular formula C9H12N2O2S B13637108 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B13637108
M. Wt: 212.27 g/mol
InChI Key: XBWVNLSHQKOOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

5-cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)

InChI Key

XBWVNLSHQKOOLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)C(=O)O

Origin of Product

United States

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